2-[1-(1H-Pyrazolo[3,4-d]pyrimidin-4-yl)-2,3-dihydroindol-3-yl]ethanamine;hydrochloride
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Overview
Description
2-[1-(1H-Pyrazolo[3,4-d]pyrimidin-4-yl)-2,3-dihydroindol-3-yl]ethanamine;hydrochloride is a complex organic compound that has garnered significant interest in scientific research due to its unique structural properties and potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its biological activity, particularly in the inhibition of certain enzymes and receptors.
Mechanism of Action
Target of action
Compounds with a pyrazolo[3,4-d]pyrimidine scaffold, similar to “2-[1-(1H-Pyrazolo[3,4-d]pyrimidin-4-yl)-2,3-dihydroindol-3-yl]ethanamine;hydrochloride”, have been found to inhibit CDK2, a cyclin-dependent kinase . CDK2 plays a crucial role in cell cycle regulation, making it an appealing target for cancer treatment .
Mode of action
These compounds interact with CDK2, inhibiting its activity and leading to alterations in cell cycle progression . This can result in the induction of apoptosis within certain cells .
Biochemical pathways
The primary pathway affected by these compounds is the cell cycle. By inhibiting CDK2, these compounds can disrupt the normal progression of the cell cycle, potentially leading to cell death .
Pharmacokinetics
Similar compounds have shown significant inhibitory activity, suggesting they may have favorable bioavailability .
Result of action
The inhibition of CDK2 by these compounds can lead to significant cytotoxic activities against certain cell lines, including MCF-7 and HCT-116 . This suggests that these compounds may have potential as anticancer agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(1H-Pyrazolo[3,4-d]pyrimidin-4-yl)-2,3-dihydroindol-3-yl]ethanamine;hydrochloride typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazolo[3,4-d]pyrimidine core, which can be achieved through cyclization reactions involving appropriate precursors such as 3-aminopyrazole and formamide under acidic conditions . The dihydroindole moiety can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with ketones or aldehydes under acidic conditions . The final step involves the coupling of the pyrazolo[3,4-d]pyrimidine and dihydroindole intermediates through a nucleophilic substitution reaction, followed by the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-[1-(1H-Pyrazolo[3,4-d]pyrimidin-4-yl)-2,3-dihydroindol-3-yl]ethanamine;hydrochloride can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ethanamine moiety, where halides or other nucleophiles replace the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Corresponding oxides and ketones.
Reduction: Reduced amines and alcohols.
Substitution: Alkylated derivatives.
Scientific Research Applications
2-[1-(1H-Pyrazolo[3,4-d]pyrimidin-4-yl)-2,3-dihydroindol-3-yl]ethanamine;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its role in enzyme inhibition, particularly cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit CDKs and induce apoptosis in cancer cells.
Industry: :
Properties
IUPAC Name |
2-[1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)-2,3-dihydroindol-3-yl]ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6.ClH/c16-6-5-10-8-21(13-4-2-1-3-11(10)13)15-12-7-19-20-14(12)17-9-18-15;/h1-4,7,9-10H,5-6,8,16H2,(H,17,18,19,20);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARGAQLQXDHSMJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2N1C3=NC=NC4=C3C=NN4)CCN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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